1-(2-Fluorophenyl)cyclopentanecarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPRFWZCDHYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369802 | |
| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-89-2 | |
| Record name | 1-(2-Fluorophenyl)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 1 2 Fluorophenyl Cyclopentanecarbonitrile
Hydrolysis Pathways of the Nitrile Group
The conversion of the nitrile group in 1-(2-Fluorophenyl)cyclopentanecarbonitrile to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. openstax.org This process, known as hydrolysis, proceeds through an intermediate amide, 1-(2-Fluorophenyl)cyclopentanecarboxamide.
Under acidic aqueous conditions, the hydrolysis of this compound is initiated by the protonation of the nitrile nitrogen. chemistrysteps.comjove.com This initial step significantly increases the electrophilicity of the nitrile carbon, activating it for attack by a weak nucleophile like water. libretexts.orgjove.com The subsequent reaction cascade involves the formation of an imidic acid intermediate, which then tautomerizes to the more stable 1-(2-Fluorophenyl)cyclopentanecarboxamide. chemistrysteps.com This amide intermediate is then itself hydrolyzed under the acidic conditions to yield the final product, 1-(2-Fluorophenyl)cyclopentanecarboxylic acid, and an ammonium ion.
Conversion of Nitrile to Amide:
Protonation of the nitrile nitrogen.
Nucleophilic attack by water on the nitrile carbon.
Deprotonation to form an imidic acid.
Tautomerization of the imidic acid to an amide. jove.com
Hydrolysis of Amide to Carboxylic Acid:
Protonation of the amide carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer and elimination of ammonia (which is protonated to ammonium).
Deprotonation to form the carboxylic acid.
Table 1: Key Intermediates in Acid-Catalyzed Hydrolysis
| Step | Intermediate Name | Chemical Structure (Generic Representation) |
| 1 | Protonated Nitrile | R-C≡N⁺-H |
| 2 | Imidic Acid | R-C(OH)=NH |
| 3 | Amide | R-C(=O)NH₂ |
| 4 | Protonated Amide | R-C(=O⁺H)NH₂ |
| 5 | Tetrahedral Intermediate | R-C(OH)(O⁺H₂)NH₂ |
| 6 | Carboxylic Acid | R-COOH |
| In this context, R represents the 1-(2-Fluorophenyl)cyclopentyl group. |
In the presence of a strong base, such as aqueous sodium hydroxide (B78521), the hydrolysis of this compound follows a different mechanism. The reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. openstax.orgchemistrysteps.com This addition forms an imine anion intermediate. openstax.org Subsequent protonation of this intermediate by water generates an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to the corresponding amide, 1-(2-Fluorophenyl)cyclopentanecarboxamide. chemistrysteps.com The amide is then further hydrolyzed by the base to form a carboxylate salt, 1-(2-Fluorophenyl)cyclopentanecarboxylate, and ammonia. A final acidification step is required to obtain the neutral carboxylic acid.
The key steps in base-catalyzed hydrolysis are:
Nucleophilic addition of a hydroxide ion to the nitrile carbon to form an imine anion. openstax.org
Protonation of the imine anion to yield an imidic acid.
Tautomerization to the intermediate amide.
Hydrolysis of the amide via nucleophilic acyl substitution to form a carboxylate salt and ammonia. libretexts.org
The solvent plays a critical role in the hydrolysis of nitriles. For hydrolysis to occur, a protic solvent, typically water, is required to act as both the solvent and the nucleophilic reagent. The polarity of the solvent is crucial for stabilizing the charged intermediates formed during both acid- and base-catalyzed mechanisms, such as the protonated nitrile in acidic conditions or the imine anion in basic conditions. researchgate.net
In some cases, the choice of solvent system can be used to control the reaction outcome. For instance, using specific solvents like tert-butanol or acid mixtures such as TFA or AcOH−H₂SO₄ has been reported in the literature to facilitate stopping the hydrolysis at the intermediate amide stage for certain nitriles. chemistrysteps.com The use of co-solvents can also enhance the solubility of the starting nitrile, potentially increasing the reaction rate. Furthermore, solvent molecules can participate directly in the reaction mechanism by facilitating proton transfer steps, acting as proton shuttles in tautomerization processes. nih.govreddit.com
Reduction Reactions of the Nitrile Functionality to Amines
The nitrile group of this compound can be reduced to a primary amine, [1-(2-Fluorophenyl)cyclopentyl]methanamine. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org
The reaction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.orgopenstax.org
The first hydride addition breaks one of the pi bonds of the nitrile, forming an imine anion intermediate. This anion is stabilized as a Lewis acid-base complex with the aluminum species. libretexts.org
The C=N double bond of the imine intermediate is still susceptible to nucleophilic attack. A second hydride ion adds to the carbon, breaking the remaining pi bond and forming a dianion intermediate, which is also stabilized by complexation with aluminum. openstax.org
An aqueous workup step is then performed to protonate the dianion, yielding the final primary amine product. libretexts.org
Using a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) can allow for the partial reduction of the nitrile. If one equivalent of DIBAL-H is used at low temperatures, the reaction can be stopped at the imine stage, which is then hydrolyzed upon workup to yield an aldehyde, 1-(2-Fluorophenyl)cyclopentanecarbaldehyde. libretexts.org
Table 2: Reduction of this compound
| Reducing Agent | Product | Product Functional Group |
| Lithium Aluminum Hydride (LiAlH₄) | [1-(2-Fluorophenyl)cyclopentyl]methanamine | Primary Amine |
| Diisobutylaluminium Hydride (DIBAL-H) (1 equiv., low temp.) | 1-(2-Fluorophenyl)cyclopentanecarbaldehyde | Aldehyde |
Nucleophilic and Electrophilic Reactivity of the Nitrile Carbon
The carbon atom of the nitrile group in this compound is sp-hybridized and exhibits significant electrophilic character. libretexts.orgnih.gov This electrophilicity is the result of the resonance and inductive effects of the triply bonded nitrogen atom, which polarizes the C≡N bond and draws electron density away from the carbon. openstax.org Consequently, the nitrile carbon is the primary site for attack by nucleophiles. Reactions such as hydrolysis (attack by water or hydroxide) and reduction (attack by hydride) are classic examples of the electrophilic nature of the nitrile carbon. libretexts.org
While the carbon is electrophilic, the nitrile group can also exhibit nucleophilic character through the lone pair of electrons on the nitrogen atom. This allows nitriles to act as nucleophiles in certain reactions, such as the Ritter reaction, where the nitrogen atom attacks a carbocation. chemistrysteps.com The nitrogen lone pair also allows nitriles to coordinate to Lewis acids, which, like protonation, activates the nitrile group toward nucleophilic attack. chemistrysteps.com
Impact of Fluorine Substitution on Reaction Pathways and Selectivity
The presence of a fluorine atom on the phenyl ring at the ortho position has a significant electronic influence on the reactivity of this compound. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule.
This inductive withdrawal of electron density from the phenyl ring and, subsequently, from the cyclopentyl ring and the attached nitrile group, increases the partial positive charge on the electrophilic nitrile carbon. nih.gov This enhancement of electrophilicity makes the nitrile carbon more susceptible to attack by nucleophiles. As a result, this compound is expected to be more reactive towards nucleophilic addition reactions, such as hydrolysis and reduction, compared to its non-fluorinated analog, 1-phenylcyclopentanecarbonitrile (B1345207). The fluorine substituent is therefore predicted to accelerate the rates of these transformations. nih.gov
Table 3: Predicted Electronic Effect of Fluorine Substitution
| Compound | Key Substituent | Electronic Effect of Substituent | Predicted Impact on Nitrile Carbon Electrophilicity | Predicted Reactivity Towards Nucleophiles |
| 1-Phenylcyclopentanecarbonitrile | Hydrogen | Neutral (Reference) | Baseline | Baseline |
| This compound | Fluorine | Strong Inductive Electron Withdrawal (-I) | Increased | Enhanced |
Electronic Effects of Fluorine on Cyclopentane (B165970) Carbonitrile Reactivity
The fluorine atom, being the most electronegative element, exerts a powerful influence on the reactivity of the entire molecule, including the distal cyclopentanecarbonitrile (B127170) group. This influence is primarily transmitted through electronic effects.
The carbon atom of the nitrile group (C≡N) is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. A resonance structure can be drawn that places a positive charge on the carbon, making it susceptible to attack by nucleophiles libretexts.org. The presence of the 2-fluorophenyl substituent further modulates this electrophilicity.
Fluorine's primary electronic influence is its strong electron-withdrawing inductive effect (-I effect). This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring and, by extension, from the attached cyclopentyl group and its nitrile function. This withdrawal of electron density enhances the partial positive charge on the nitrile carbon, thereby increasing its electrophilicity. Consequently, the nitrile group in this compound is expected to be more reactive towards nucleophiles compared to its non-fluorinated analog, 1-phenylcyclopentanecarbonitrile.
While fluorine also possesses lone pairs of electrons and can theoretically exert a resonance effect (+M or +R effect) by donating electron density to the aromatic ring, this effect is generally considered weak for halogens and is overshadowed by the potent inductive effect researchgate.net. The primary impact on the reactivity of the cyclopentanecarbonitrile portion of the molecule is therefore the inductive electron withdrawal, which activates the nitrile group for reactions such as hydrolysis or reduction.
Table 1: Summary of Electronic Effects of the 2-Fluoro Substituent
| Electronic Effect | Description | Impact on Cyclopentanecarbonitrile Moiety |
| Inductive Effect (-I) | Strong electron withdrawal through sigma bonds due to fluorine's high electronegativity. | Increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. |
| Resonance Effect (+M) | Weak electron donation from fluorine's lone pairs into the aromatic π-system. | Largely outweighed by the inductive effect; has a minimal impact on the nitrile group's reactivity. |
Regioselectivity in Reactions Involving Fluorinated Aromatic Rings
Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over others chemistrysteps.com. In the case of this compound, the fluorine atom and the cyclopentanecarbonitrile group direct the position of substitution on the aromatic ring for incoming reagents. This is particularly relevant in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring determine the position of the incoming electrophile. Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate), and as ortho-, para-directing or meta-directing.
The fluorine atom is a classic example of a substituent that exhibits competing electronic effects. Due to its strong inductive electron withdrawal, it deactivates the aromatic ring, making it less reactive towards electrophiles than benzene itself. However, through its weaker resonance effect, it can donate lone-pair electron density to the ring, particularly at the ortho and para positions. This resonance donation stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during ortho or para attack more effectively than the intermediate for meta attack libretexts.org. As a result, halogens like fluorine are considered ortho-, para-directing deactivators libretexts.org.
The cyclopentanecarbonitrile group attached to the ring is electron-withdrawing and thus deactivating. Therefore, in an electrophilic substitution reaction on this compound, the directing effects of both substituents must be considered. The fluorine at position 2 will direct incoming electrophiles to its ortho position (position 3) and its para position (position 5). The bulky cyclopentanecarbonitrile group at position 1 may sterically hinder attack at the adjacent position 6. The combined directing influence would favor substitution at positions 3 and 5.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. However, nucleophilic aromatic substitution can occur if the ring is substituted with potent electron-withdrawing groups wikipedia.orgnih.gov. These groups activate the ring towards nucleophilic attack by making it more electrophilic and by stabilizing the negatively charged intermediate, known as a Meisenheimer complex chemistrysteps.comwikipedia.org.
The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, and then the leaving group is expelled to restore aromaticity chemistrysteps.com. For this mechanism to be effective, the electron-withdrawing group is required to be positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex onto the electron-withdrawing group chemistrysteps.com.
In this compound, the fluorine atom itself could potentially act as a leaving group. The presence of the electron-withdrawing cyclopentanecarbonitrile group, while not as powerful an activating group as a nitro group, would provide some stabilization for the intermediate if a nucleophile were to attack the carbon at position 2. The reactivity of aryl fluorides in SNAr reactions is often higher than other aryl halides because the high electronegativity of fluorine makes the ipso-carbon (the carbon bonded to the leaving group) highly electrophilic, facilitating the initial nucleophilic attack chemistrysteps.comyoutube.com.
Table 2: Predicted Regioselectivity for Aromatic Substitution
| Reaction Type | Directing Influence of -F (at C2) | Directing Influence of -C₅H₈CN (at C1) | Predicted Major Product Position(s) |
| Electrophilic Aromatic Substitution (EAS) | Ortho, Para (positions 3 & 5) | Meta (positions 3 & 5) | 3 and 5 |
| Nucleophilic Aromatic Substitution (SNAr) | Fluorine acts as the leaving group. | Activates the ring for substitution at C2. | Substitution at position 2 |
Structural Analysis and Advanced Characterization Techniques
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 1-(2-Fluorophenyl)cyclopentanecarbonitrile by probing the interactions of the molecule with electromagnetic radiation.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group and the aliphatic protons of the cyclopentane (B165970) ring. The aromatic protons would likely appear in the downfield region (approximately 7.0-7.6 ppm) and would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The eight protons of the cyclopentane ring would likely appear as multiplets in the upfield region (approximately 1.8-2.5 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide insights into the different carbon environments. The nitrile carbon is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the 2-fluorophenyl ring would appear between 115 and 165 ppm, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). The quaternary carbon of the cyclopentane ring would be found around 40-50 ppm, while the other cyclopentane carbons would resonate at approximately 25-40 ppm.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift would likely fall in the typical range for aryl fluorides, which is approximately -110 to -140 ppm relative to a standard like CFCl₃. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 7.6 | Multiplet |
| ¹H (Cyclopentane) | 1.8 - 2.5 | Multiplet |
| ¹³C (C≡N) | 115 - 125 | Singlet |
| ¹³C (Aromatic C-F) | 158 - 164 | Doublet (due to C-F coupling) |
| ¹³C (Aromatic C-H) | 115 - 135 | Multiplets |
| ¹³C (Quaternary C) | 40 - 50 | Singlet |
| ¹³C (Cyclopentane CH₂) | 25 - 40 | Multiplets |
Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group typically appears as a strong band in the 1250-1000 cm⁻¹ range. The aliphatic C-H stretching of the cyclopentane ring would be observed just below 3000 cm⁻¹. matrix-fine-chemicals.com
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile group's C≡N stretch is also Raman active and typically appears in the 2200-2250 cm⁻¹ region. myskinrecipes.com Aromatic ring vibrations would also be observable.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| C≡N Stretch (Nitrile) | 2240 - 2260 (sharp, medium) | 2200 - 2250 |
| Aromatic C-H Stretch | > 3000 | > 3000 |
| Aliphatic C-H Stretch | < 3000 | < 3000 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the 2-fluorophenyl group. This would be expected to exhibit absorption bands in the ultraviolet region, typically around 200-280 nm, corresponding to π → π* electronic transitions within the aromatic ring. The presence of the fluorine substituent may cause a slight shift in the absorption maxima compared to unsubstituted benzene.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molecular formula C₁₂H₁₂FN), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 189.09). Common fragmentation pathways would likely involve the loss of the nitrile group (CN), fragments of the cyclopentane ring, and potentially the fluorine atom.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₁₂H₁₂FN]⁺ | 189 | Molecular Ion |
| [M - CN]⁺ | 163 | Loss of the nitrile group |
| [M - C₅H₈]⁺ | 121 | Loss of the cyclopentane ring |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Given its predicted molecular weight and structure, this compound is expected to be sufficiently volatile for analysis by Gas Chromatography. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), would be a suitable technique for assessing the purity of the compound and for quantitative analysis. The choice of the GC column would depend on the polarity of the compound, with a mid-polarity column likely providing good separation.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound. Reversed-phase HPLC, using a C18 or a phenyl-based stationary phase, would be an appropriate method. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector set to a wavelength where the fluorophenyl group absorbs would be suitable for detection. LC is particularly useful for the analysis of less volatile impurities that may not be amenable to GC.
Real-time Analytical Monitoring in Organic Synthesis Research
The synthesis of this compound, likely involving the reaction of a fluorophenyl-containing precursor with a cyclopentyl derivative, could be significantly optimized through the use of real-time analytical monitoring. Process Analytical Technology (PAT) tools are employed to gain a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, ultimately leading to improved yield, purity, and safety.
Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy could be integrated into the reaction vessel. nih.gov These spectroscopic methods can monitor the concentration of reactants, intermediates, and the product in real-time by tracking characteristic vibrational or magnetic resonance signals.
For instance, in-situ FTIR could monitor the disappearance of a key reactant's vibrational band and the appearance of the nitrile stretch (around 2220-2260 cm⁻¹) of the product. This would allow for precise determination of the reaction endpoint and could help identify the formation of any transient intermediates or byproducts.
A hypothetical data representation from such a real-time monitoring experiment is shown below:
Table 3: Illustrative Data from Real-time Monitoring of this compound Synthesis
| Time (min) | Reactant A Conc. (mol/L) | Product Conc. (mol/L) |
|---|---|---|
| 0 | Initial Concentration | 0 |
| 10 | Concentration | Concentration |
| 30 | Concentration | Concentration |
| 60 | Concentration | Concentration |
This data would be crucial for developing a robust and efficient synthesis process. However, no published studies were found that detail the application of these real-time monitoring techniques to the synthesis of this compound.
Computational Studies and Theoretical Insights
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and properties of molecules.
DFT calculations are instrumental in mapping out the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow. For the synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile, DFT could be used to model the nucleophilic substitution reaction between a 2-fluorophenyl Grignard reagent and cyclopentanecarbonyl chloride, for instance. The calculations would identify the transition state structure and its associated activation energy, providing a quantitative measure of the reaction's feasibility.
Hypothetical Reaction Pathway Analysis:
| Step | Description | Calculated Parameter | Significance |
|---|---|---|---|
| 1 | Formation of Grignard Reagent | Reaction Enthalpy | Determines thermodynamic favorability |
| 2 | Nucleophilic Attack | Activation Energy | Indicates the kinetic barrier to reaction |
| 3 | Intermediate Complex | Stability Energy | Identifies potential reaction bottlenecks |
Many chemical reactions can yield multiple products. DFT is a valuable tool for predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). For example, if a reaction involving the 2-fluorophenyl ring could occur at different positions, DFT could calculate the activation energies for each pathway. The pathway with the lowest activation energy would correspond to the major product. Similarly, if the reaction can produce different stereoisomers, DFT can predict the most stable isomer by comparing their energies.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed picture of the electronic structure, molecular modeling and dynamics simulations are used to explore the conformational landscape and intermolecular interactions of molecules over time.
The cyclopentane (B165970) ring in this compound is not planar and can adopt several different conformations, such as the "envelope" and "twist" forms. Molecular mechanics force fields can be used to calculate the energies of these different conformations and identify the most stable one. This is crucial as the conformation of a molecule can significantly impact its reactivity and biological activity. The orientation of the 2-fluorophenyl and nitrile groups relative to the cyclopentane ring would also be a key focus of such an analysis.
Potential Stable Conformations:
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Envelope | ~0°, 35°, -35°, 35°, -35° | 0.0 | High |
Molecular dynamics (MD) simulations can model how this compound interacts with other molecules, such as solvent molecules or a biological target like a protein. In an MD simulation, the atoms of the system are treated as classical particles, and their movements are simulated over time by solving Newton's equations of motion. This allows researchers to observe how the molecule might bind to a protein's active site, for example. The simulation can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the bound complex. This information is invaluable in drug discovery for predicting the binding affinity of a potential drug candidate.
Predictive Modeling and Machine Learning in Chemical Synthesis Design
In principle, machine learning algorithms can be trained on large reaction databases to propose viable retrosynthetic disconnections for a target molecule. nih.gov For this compound, such a model would ideally suggest precursor molecules and the corresponding chemical transformations that are most likely to succeed. This data-driven approach can uncover novel synthetic pathways that might not be immediately obvious to a human chemist. nih.gov
Furthermore, predictive models can be employed to forecast the yield or success rate of specific reactions involved in the synthesis. By learning from historical reaction data, these models can identify the optimal set of reactants, reagents, catalysts, and solvents to maximize the efficiency of each synthetic step. While specific predictive models for the synthesis of this compound are not documented in publicly available literature, the general methodologies are well-established in the field of cheminformatics.
Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl Cyclopentanecarbonitrile Derivatives
Systematic Structural Modifications of the Cyclopentane (B165970) Ring and Its Impact on Activity
The cycloalkyl moiety is a key structural feature that can significantly influence the pharmacological profile of a compound. In the case of arylcycloalkylamines, a class of compounds structurally related to 1-(2-fluorophenyl)cyclopentanecarbonitrile, the size of the cycloalkyl ring has been shown to be a critical determinant of activity.
Systematic studies on phencyclidine (PCP), a 1-(1-phenylcyclohexyl)piperidine, have provided valuable insights into the effects of ring size. When the cycloalkyl ring size was varied from three to eight carbons, a clear trend in biological activity was observed. A decrease in ring size from the six-membered cyclohexane (B81311) of PCP resulted in a corresponding decline in PCP-like activity. Conversely, increasing the ring size beyond cyclohexane also led to a sharp decrease in in vivo activity, although the in vitro binding affinity was only slightly reduced. nih.gov For instance, the cyclooctyl analog of PCP demonstrated potent in vitro binding but lacked in vivo effects. nih.gov
These findings suggest that the cyclopentane ring in this compound is likely a key contributor to its specific biological effects. Altering the ring size to cyclopropane, cyclobutane, cyclohexane, or cycloheptane (B1346806) could have a profound impact on the compound's activity. The optimal ring size is often a balance between achieving the correct conformation for receptor binding and maintaining appropriate physicochemical properties. In some iron catalysts, for example, the catalytic activity showed a marked correlation with the ring size of an ortho-cycloalkyl substituent, with cyclohexyl being optimal, followed by cyclooctyl, and then cyclopentyl. nih.gov This highlights that the cyclopentyl ring, while effective, may not always confer the highest activity in every biological or chemical context.
| Cycloalkyl Ring Size | Relative In Vitro Activity (Inferred) | Relative In Vivo Activity (Inferred) |
|---|---|---|
| Cyclopropane | Low | Low |
| Cyclobutane | Moderate | Moderate |
| Cyclopentane | High | High |
| Cyclohexane | Very High | Very High |
| Cycloheptane | High | Low |
| Cyclooctane | High | Very Low |
This table illustrates the inferred impact of cycloalkyl ring size on the activity of 1-arylcycloalkanenitrile derivatives, based on data from analogous series like phencyclidine. nih.gov
Evaluation of Fluorine Substitution Patterns on the Phenyl Moiety
The position of the fluorine atom on the phenyl ring is a critical factor that can modulate the electronic properties, lipophilicity, and metabolic stability of this compound, thereby influencing its biological activity. The introduction of fluorine into a molecule can lead to improved biophysical and chemical properties due to its small size and high electronegativity. nih.gov
In many classes of compounds, the position of a halogen substituent on an aromatic ring has a profound effect on potency and selectivity. For example, in a series of stilbene (B7821643) derivatives, the presence and position of halogen substituents on the phenyl rings were found to influence their antimicrobial activity. nih.gov Similarly, in the development of fluorinated tetrahydrouridine (B1681287) derivatives as inhibitors of cytidine (B196190) deaminase, the placement of fluorine atoms was key to enhancing acid stability and improving the pharmacokinetic profile. researchgate.netjohnshopkins.edunih.gov
For this compound, the ortho-fluoro substitution is a defining feature. Moving the fluorine to the meta (3-position) or para (4-position) would likely alter the molecule's conformation and its interaction with biological targets. The ortho position can induce a twist in the phenyl ring relative to the cyclopentane ring, which may be optimal for binding to a specific receptor pocket. Meta or para substitutions would result in different electronic distributions and steric profiles, which could either enhance or diminish activity. A systematic evaluation of 2-fluoro, 3-fluoro, and 4-fluoro analogs is a standard strategy in medicinal chemistry to determine the optimal substitution pattern.
| Fluorine Position | Potential Impact on Activity | Rationale |
|---|---|---|
| 2- (ortho) | Potentially optimal for specific receptor conformation | Induces a specific dihedral angle between the phenyl and cyclopentyl rings. |
| 3- (meta) | May alter electronic interactions with the target | Changes the electronic distribution and steric hindrance compared to the ortho position. |
| 4- (para) | Could affect metabolic stability and overall lipophilicity | Less steric hindrance, which might alter binding and metabolic pathways. |
This table outlines the hypothetical effects of altering the fluorine substitution pattern on the phenyl moiety of 1-phenylcyclopentanecarbonitrile (B1345207) derivatives.
Influence of the Nitrile Functional Group and Linkers on Chemical or Biological Performance
The nitrile group is a versatile functional group in medicinal chemistry that can significantly influence a molecule's properties. nih.gov It is a polar group that can act as a hydrogen bond acceptor, which can be crucial for binding to a biological target. The nitrile group can also serve as a bioisostere for other functional groups such as a carbonyl, hydroxyl, or even a halogen. nih.govcambridgemedchemconsulting.com
In the context of this compound, the nitrile group is a key pharmacophoric feature. Its replacement with other functional groups would likely have a substantial impact on the compound's activity. For instance, hydrolysis of the nitrile to a carboxylic acid or an amide would introduce a group with different electronic and steric properties, as well as different hydrogen bonding capabilities. Reduction of the nitrile to an amine would introduce a basic center, fundamentally changing the compound's physicochemical properties.
The concept of bioisosteric replacement is central to understanding the role of the nitrile group. For example, replacing the nitrile with a trifluoromethyl group, another electron-withdrawing group, could maintain some of the electronic properties while altering the steric profile. cambridgemedchemconsulting.com The use of linkers to attach other chemical moieties to the core structure can also be explored to probe for additional binding interactions or to modify the compound's pharmacokinetic profile.
| Functional Group/Linker | Potential Bioisosteric Replacement for Nitrile | Anticipated Change in Properties |
|---|---|---|
| Carboxylic Acid | No | Increased polarity, hydrogen bond donor/acceptor |
| Amide | No | Hydrogen bond donor/acceptor |
| Tetrazole | Yes (for Carboxylic Acid) | Similar acidity to carboxylic acid but with different steric and metabolic properties. |
| Trifluoromethyl | Yes (as an electron-withdrawing group) | Increased lipophilicity, altered steric profile. |
| Alkoxy Linker | N/A | Introduction of flexibility and potential for new interactions. |
This table provides examples of how the nitrile group could be modified and the potential consequences for the compound's properties.
Rational Design Principles for Modulating Compound Properties
Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the biological target and the SAR of lead compounds. researchgate.netnih.gov For this compound derivatives, several rational design principles can be applied to modulate their properties.
One key principle is to use computational modeling to understand the binding mode of the parent compound with its target. This can help to identify key interactions and suggest modifications that could enhance binding affinity. For example, if the 2-fluoro group is involved in a key hydrogen bond, this would guide the design of new analogs.
Another principle is to apply the concept of "molecular hybridization," where structural motifs from different active compounds are combined to create a new molecule with potentially improved properties. This could involve incorporating fragments from other known neuromodulatory agents into the this compound scaffold.
Furthermore, the principles of pharmacokinetic optimization should be considered. This includes modifying the structure to improve metabolic stability, enhance oral bioavailability, and reduce off-target effects. For instance, introducing fluorine atoms at metabolically labile positions is a common strategy to block metabolism. cambridgemedchemconsulting.com A multidisciplinary approach that combines medicinal chemistry, computational modeling, and pharmacology is essential for the successful rational design of new derivatives. nih.govmdpi.comnih.gov
In Vitro Biological Investigations of 1 2 Fluorophenyl Cyclopentanecarbonitrile and Analogues
Biochemical Interaction Studies (e.g., Enzyme Inhibition Assays)
Biochemical assays are fundamental in determining the direct interaction of a compound with purified biological macromolecules, such as enzymes or receptors. For a compound like 1-(2-Fluorophenyl)cyclopentanecarbonitrile, enzyme inhibition assays would be a primary method to identify potential molecular targets. These assays measure the reduction in an enzyme's activity in the presence of the compound.
Key parameters determined from these studies include the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%. Further mechanistic studies could elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). While there is a lack of specific enzyme inhibition data for this compound, studies on other fluorophenyl-containing molecules have demonstrated their potential to act as inhibitors for a range of enzymes.
Table 1: Hypothetical Data from Enzyme Inhibition Assays for this compound
| Target Enzyme | Assay Type | IC₅₀ (µM) | Mode of Inhibition |
| Enzyme A | FRET-based | Data Not Available | Data Not Available |
| Enzyme B | Colorimetric | Data Not Available | Data Not Available |
| Enzyme C | Luminescence-based | Data Not Available | Data Not Available |
Cellular Assays for Specific Biological Responses
Cellular assays are critical for understanding how a compound affects living cells, providing insights into its potential efficacy and toxicity.
Assessment of Cytotoxicity and Cell Viability
Cytotoxicity assays are designed to measure the degree to which a compound is toxic to cells. Common methods include the MTT or MTS assays, which assess metabolic activity as an indicator of cell viability, and LDH assays, which measure the release of lactate (B86563) dehydrogenase from damaged cells. The half-maximal cytotoxic concentration (CC₅₀) is a key metric derived from these assays.
For this compound, such studies would involve exposing various cell lines (both healthy and diseased) to a range of concentrations of the compound and measuring the impact on cell viability over time. No specific cytotoxicity data for this compound has been reported in the reviewed literature.
Table 2: Illustrative Cytotoxicity Profile for this compound
| Cell Line | Assay Type | Incubation Time (hrs) | CC₅₀ (µM) |
| Human Cell Line 1 | MTT | 24 | Data Not Available |
| Human Cell Line 1 | MTT | 48 | Data Not Available |
| Human Cell Line 2 | LDH | 24 | Data Not Available |
| Human Cell Line 2 | LDH | 48 | Data Not Available |
Modulation of Cellular Pathways
Should a compound demonstrate a specific biological response, subsequent research would focus on its mechanism of action by investigating its effect on cellular signaling pathways. Techniques such as Western blotting, qPCR, and reporter gene assays can be employed to determine if the compound alters the expression or activity of key proteins within a pathway. For instance, if this compound were to show anti-proliferative effects, studies would examine its impact on pathways regulating cell cycle progression or apoptosis. There is currently no available data on the modulation of cellular pathways by this compound.
High-Throughput Screening Methodologies for Compound Identification
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. It is plausible that this compound or its analogues could be included in compound libraries for HTS campaigns targeting various diseases. However, the results of such screenings, if they have been performed, are often proprietary or not publicly disclosed unless a compound is identified as a significant "hit." There is no available information to indicate that this compound has been identified as a lead compound from HTS campaigns.
Derivatization Strategies for Analytical and Research Applications
Derivatization, the chemical modification of a compound, is a pivotal strategy in analytical chemistry to enhance the detectability or improve the chromatographic performance of target analytes. nih.gov For 1-(2-Fluorophenyl)cyclopentanecarbonitrile, derivatization focuses on its key functional groups—the nitrile and the fluorophenyl ring—to facilitate a range of analytical and research applications. These modifications aim to introduce properties suitable for specific analytical techniques, from enhancing separation in chromatography to enabling advanced imaging modalities.
Future Research Directions and Outlook
Integration of Artificial Intelligence and Machine Learning in Organic Synthesis and Design
Key areas for AI and ML integration include:
Retrosynthetic Analysis: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic pathways to 1-(2-Fluorophenyl)cyclopentanecarbonitrile and its analogs. preprints.org This can significantly reduce the time and resources required for synthesis planning. iscientific.org
Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions with increasing accuracy, aiding in the optimization of reaction conditions for the synthesis and functionalization of the target molecule. researchgate.netpreprints.org
De Novo Molecular Design: Generative AI models can design novel molecules with desired properties, opening up avenues for the creation of new this compound derivatives with enhanced biological activity or material properties. preprints.org
Accelerated Discovery: By streamlining the design-make-test-analyze cycle, AI and ML can accelerate the discovery of new drug candidates and functional materials based on the this compound scaffold. nih.govacs.org
Companies and academic consortia are actively developing and utilizing data-driven synthesis planning programs to expedite the discovery of new molecular entities. nih.govacs.org The integration of AI promises to enhance efficiency, accuracy, and innovation in the chemical sciences. iscientific.org
Development of Novel Fluorination Methodologies for Complex Architectures
The introduction of fluorine atoms into complex molecules can dramatically alter their biological and chemical properties. numberanalytics.comrsc.org Consequently, the development of new and selective fluorination methods is a critical area of research. nih.gov
Recent advancements and future directions in fluorination include:
Late-Stage Fluorination: This technique allows for the introduction of fluorine at a late stage in a synthetic sequence, which is particularly valuable for the structural diversification of complex molecules like derivatives of this compound. numberanalytics.comrsc.org
Novel Fluorinating Agents: The development of safer and more selective fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor, has expanded the toolkit for organic chemists. numberanalytics.comacs.org
Catalytic Enantioselective Fluorination: The ability to introduce fluorine stereoselectively is crucial for the synthesis of chiral drug candidates. acs.orgnih.govprinceton.edu Research in this area focuses on the development of new catalysts, including metal complexes and organocatalysts, to achieve high levels of enantioselectivity in the fluorination of various substrates, including cyclic compounds. acs.orgprinceton.eduresearchgate.net
Photocatalytic and Electrochemical Fluorination: These emerging methods offer mild and efficient alternatives to traditional fluorination techniques. numberanalytics.commdpi.com
The continuous development of these methodologies will enable more precise and efficient synthesis of complex fluorinated molecules, including novel analogs of this compound. nih.gov
Exploration of New Chemical Transformations and Applications of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a wide array of other functionalities, making it a valuable synthetic handle. numberanalytics.comfiveable.melibretexts.org
Future research will likely focus on:
Catalytic Transformations: Developing new catalytic systems for the conversion of nitriles into amines, amides, carboxylic acids, and ketones under mild conditions is an ongoing area of interest. bohrium.comrug.nl
Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form heterocyclic compounds. nih.govnih.govresearchgate.net Exploring new cycloaddition partners and conditions will expand the synthetic utility of the nitrile group in this compound.
C-H Functionalization: The nitrile group can act as a directing group to facilitate the functionalization of adjacent C-H bonds, allowing for the introduction of new substituents and the construction of more complex molecular architectures. researchgate.net
Bioisosteric Replacement: In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups to improve a drug candidate's pharmacological properties. researchgate.netsioc-journal.cn Further exploration of this strategy with this compound could lead to the discovery of new therapeutic agents.
The rich chemistry of the nitrile group provides ample opportunities for the development of novel synthetic methodologies and the creation of diverse molecular structures from this compound. numberanalytics.com
Expansion of this compound Derivatives as Advanced Chemical Tools in Interdisciplinary Research
The unique combination of a fluorinated aromatic ring and a functionalizable nitrile group makes this compound and its derivatives valuable tools for a range of interdisciplinary research fields.
Potential applications include:
Medicinal Chemistry: The scaffold can be further elaborated to develop new drug candidates targeting a variety of diseases. The nitrile group can act as a key pharmacophore or be transformed into other functional groups to optimize biological activity. numberanalytics.comrsc.orgnih.gov
Chemical Biology: Derivatives can be designed as probes to study biological processes or as covalent inhibitors for specific protein targets. rsc.org
Materials Science: The incorporation of the fluorophenyl moiety can impart unique properties to materials, such as altered electronics or hydrophobicity. thieme.de
The continued exploration of the synthesis and properties of this compound derivatives will undoubtedly lead to the development of new and valuable tools for both fundamental and applied scientific research.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-(2-Fluorophenyl)cyclopentanecarbonitrile?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, a two-step approach may include:
Cyclization: Reacting 2-fluorophenyl precursors (e.g., 2-fluorophenylmagnesium bromide) with cyclopentanecarbonitrile derivatives under inert atmosphere.
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key parameters include temperature control (80–100°C for Pd catalysis), solvent selection (DMF or ACN for polar intermediates), and catalyst loading (e.g., Pd(dppf)Cl₂ at 2–5 mol%) to minimize side products .
Basic: How can spectroscopic techniques (NMR, FT-IR) distinguish this compound from its structural analogs?
Methodological Answer:
- ¹H NMR: The fluorophenyl group exhibits distinct aromatic splitting patterns (e.g., doublet of doublets at δ 7.2–7.6 ppm due to ortho-fluorine coupling). Cyclopentane protons appear as a multiplet (δ 1.8–2.5 ppm) with integration matching five protons.
- ¹⁹F NMR: A singlet near δ -110 ppm confirms the fluorine’s position on the phenyl ring.
- FT-IR: The nitrile group shows a sharp peak at ~2240 cm⁻¹, while C-F stretching appears at 1220–1150 cm⁻¹. Compare with analogs like 1-(3-fluorophenyl)cyclohexanecarbonitrile (CAS 214262-91-6) to validate structural differences .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: Keep in amber glass vials at 2–8°C under nitrogen to prevent hydrolysis of the nitrile group.
- PPE: Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and reactions.
- Spill Management: Neutralize with 10% sodium bicarbonate solution before disposal. Refer to hazard codes 4-3-III (flammability, irritation) and CAS-specific safety sheets for emergency protocols .
Advanced: How do fluorophenyl substitution patterns influence the compound’s conformational stability?
Methodological Answer:
X-ray crystallography reveals that the 2-fluorophenyl group induces a twisted conformation in the cyclopentane ring (dihedral angle: 56.1°–58.6°), increasing steric hindrance compared to 3- or 4-fluoro analogs. Computational modeling (DFT, B3LYP/6-311+G(d,p)) shows this distortion lowers the energy barrier for ring inversion by 2.3 kcal/mol, impacting reactivity in nucleophilic additions. Compare with 1-(2-chloro-6-fluorophenyl)cyclopentanecarbonitrile (CAS 214262-94-9) to assess halogen effects .
Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize the transition state for Suzuki-Miyaura couplings using Gaussian09. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-deficient sites.
- Solvent Effects: Use COSMO-RS to simulate solvent polarity’s impact on reaction rates (e.g., DMF vs. THF).
- Validation: Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from GC-MS monitoring). This approach resolved contradictions in Pd-catalyzed reaction yields between lab-scale and microfluidic systems .
Advanced: How to resolve discrepancies in reported melting points (e.g., 50–52°C vs. 160–164°C)?
Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. To address:
DSC Analysis: Perform differential scanning calorimetry (heating rate: 10°C/min) to identify multiple endotherms.
PXRD: Compare experimental patterns with simulated data (Mercury 4.3) to detect crystalline vs. amorphous phases.
Purification: Use zone refining for high-purity samples. For example, 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile (CAS 64399-27-5) showed a 12°C mp shift after recrystallization .
Advanced: What strategies improve the compound’s stability in aqueous environments for biological assays?
Methodological Answer:
- pH Control: Maintain pH 6.5–7.5 (phosphate buffer) to slow nitrile hydrolysis.
- Co-solvents: Use 10–20% DMSO to reduce water activity.
- Stabilizers: Add 1 mM EDTA to chelate metal ions that catalyze degradation. Stability studies (HPLC-UV, 254 nm) showed a 3-fold increase in half-life (from 8 to 24 hours) with these adjustments .
Advanced: How to design SAR studies using fluorophenyl-cyclopentanecarbonitrile analogs?
Methodological Answer:
Core Modifications: Synthesize cyclohexane (CAS 214262-91-6) and cyclopropane (CAS 64399-27-5) analogs to assess ring size effects.
Substitution Patterns: Introduce electron-withdrawing groups (e.g., -Cl at para position) to enhance electrophilicity.
Biological Testing: Use radioligand binding assays (IC₅₀ determination) and MD simulations (GROMACS) to correlate structural features with target affinity. This approach identified a 4-chloro-3-fluoro analog (CAS 214263-02-2) with 10× higher potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
